

In-Depth Technical Guide: CH₂COOH-PEG3-CH₂COOH (3,6,9-Trioxaundecanedioic Acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH₂COOH-PEG3-CH₂COOH

Cat. No.: B3125643

[Get Quote](#)

CAS Number: 13887-98-4

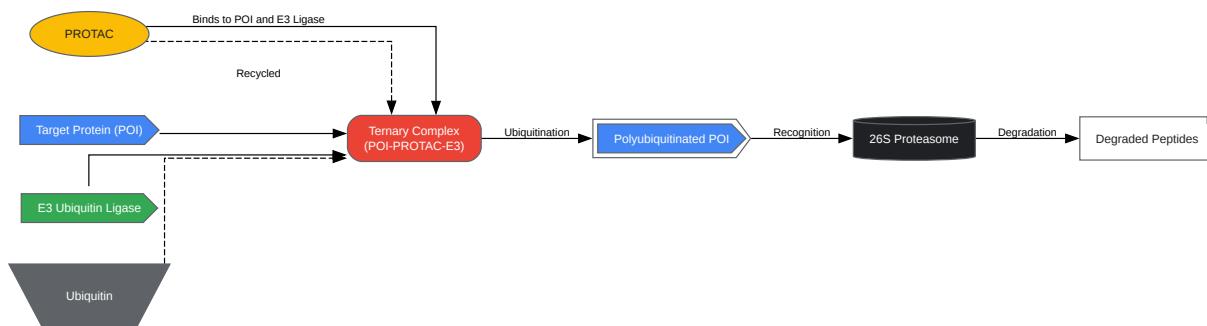
Introduction

3,6,9-Trioxaundecanedioic acid, systematically named 2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid and commonly abbreviated as **CH₂COOH-PEG3-CH₂COOH**, is a hydrophilic, bifunctional crosslinker. Its structure features a short polyethylene glycol (PEG) chain with three ethylene glycol units, flanked by terminal carboxylic acid groups. This compound has garnered significant interest in the fields of drug development, polymer chemistry, and bioconjugation due to its unique properties. The PEG spacer enhances aqueous solubility and biocompatibility, while the terminal carboxylic acids provide reactive handles for conjugation to amine-containing molecules, typically through the formation of stable amide bonds. A primary and rapidly expanding application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3,6,9-Trioxaundecanedioic acid is presented in the table below. This information is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	References
CAS Number	13887-98-4	[1]
Molecular Formula	C8H14O7	[1]
Molecular Weight	222.19 g/mol	[1]
Appearance	Liquid or Solid-Liquid Mixture, Off-white to yellow	[1] [2]
Density	1.3 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.470	[1]
Boiling Point	443.7 °C at 760 mmHg	[3]
Flash Point	178.3 °C	[3]
Water Solubility	≥ 100 mg/mL (450.07 mM)	[2]
DMSO Solubility	44 mg/mL (198.02 mM)	[4]
pK _{a1} (predicted)	3.09 ± 0.10	[3]


Core Application: PROTAC Synthesis

3,6,9-Trioxaundecanedioic acid is a widely used linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[\[5\]](#)[\[6\]](#) The hydrophilic nature of the PEG3 linker in 3,6,9-Trioxaundecanedioic acid can improve the solubility and cell permeability of the resulting PROTAC.[\[7\]](#) The length and flexibility of the linker are also critical parameters that can be fine-tuned to optimize the geometry of the ternary complex for efficient protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. This process can be visualized as a workflow:

[Click to download full resolution via product page](#)

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

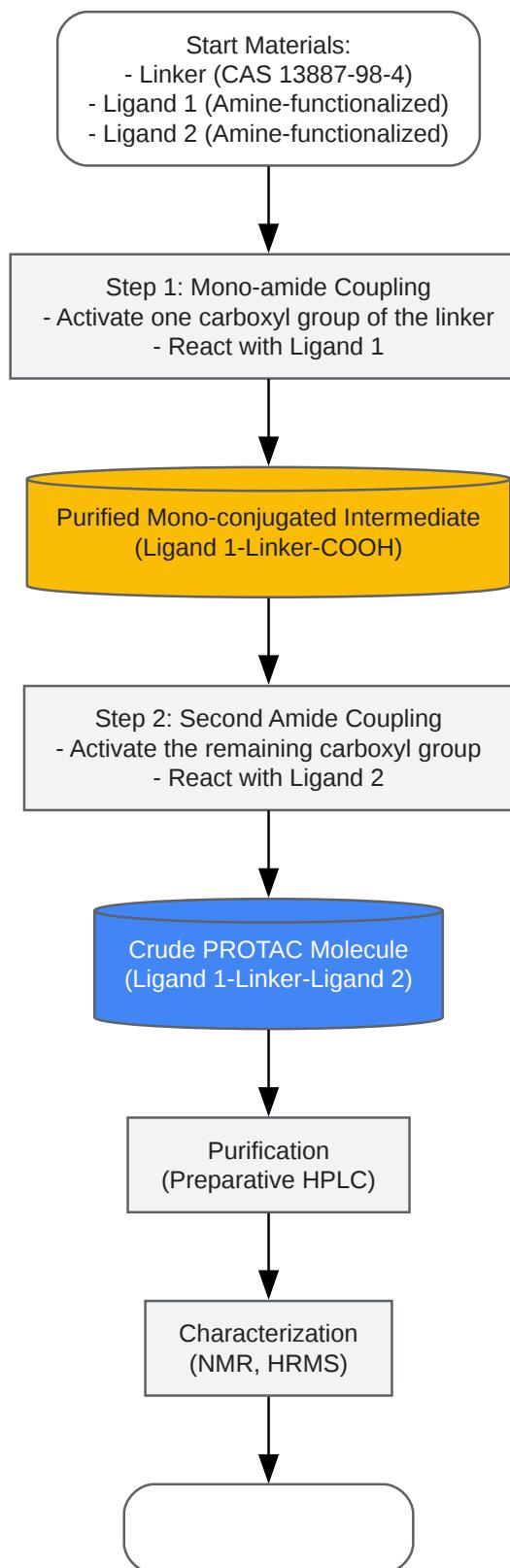
The synthesis of a PROTAC using 3,6,9-Trioxaundecanedioic acid as a linker typically involves a multi-step process. The core of this process is the sequential formation of amide bonds between the dicarboxylic acid linker and amine-functionalized ligands for the target protein and the E3 ligase.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol describes a generalized, two-step approach for synthesizing a PROTAC using 3,6,9-Trioxaundecanedioic acid.

Step 1: Mono-amide Coupling of the Linker to the First Ligand

- Activation of the Carboxylic Acid: Dissolve 3,6,9-Trioxaundecanedioic acid (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
- Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.
- Coupling Reaction: To the activated linker solution, add the first ligand (containing a primary or secondary amine) (1.0 equivalent), dissolved in a minimal amount of the same anhydrous solvent.
- Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS.
- Work-up and Purification: Upon completion, quench the reaction with water or a mild acidic solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mono-conjugated intermediate by flash column chromatography.


Step 2: Coupling of the Mono-conjugated Intermediate to the Second Ligand

- Activation of the Remaining Carboxylic Acid: Dissolve the purified mono-conjugated intermediate from Step 1 (1.0 equivalent) in an anhydrous solvent (DMF or DCM).
- Add a coupling agent (e.g., HATU, 1.05 equivalents) and a base (e.g., DIPEA, 2.0 equivalents). Stir at room temperature for 15-30 minutes.

- Final Coupling: Add the second amine-containing ligand (1.0 equivalent) to the reaction mixture.
- Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.
- Final Purification: Once the reaction is complete, perform an aqueous work-up as described in Step 1. Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound.
- Characterization: Confirm the identity and purity of the final PROTAC using techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

The synthetic strategy can be visualized with the following workflow diagram:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC using a dicarboxylic acid linker.

Concluding Remarks

3,6,9-Trioxaundecanedioic acid (CAS 13887-98-4) is a valuable and versatile chemical tool for researchers in drug discovery and materials science. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex molecules, most notably PROTACs. The information and protocols provided in this guide offer a comprehensive overview for scientists and professionals working with this compound, facilitating its effective application in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6,9- トリオキサウンデカン二酸 technical, ≥70% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: CH₂COOH-PEG3-CH₂COOH (3,6,9-Trioxaundecanedioic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3125643#ch2cooh-peg3-ch2cooh-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com